molecular formula C15H18F3N3O3S B2980843 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448059-39-9

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2980843
CAS RN: 1448059-39-9
M. Wt: 377.38
InChI Key: YJSBUDWKVCNKIJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The trifluoromethyl group attached to the phenyl ring is a common feature in many pharmaceuticals and biologically active compounds due to its ability to modify the chemical behavior of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the trifluoromethyl group. The sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation . The trifluoromethyl group is generally considered to be stable and non-reactive under normal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability. The sulfonamide group could form hydrogen bonds, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

DNA-Groove Binders

The synthesis of this compound has led to the discovery of a class of DNA-targeting agents : The synthesis of this compound has led to the discovery of a class of DNA-targeting agents: 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These molecules are synthesized through a serendipitous regioselective cascade reaction. The process involves the one-pot reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide). Notably, this protocol allows simultaneous functionalization of both N-acylation and S-alkylation .

The synthesized analogs were screened for their ability to bind with the DNA duplex d(CGCGAATTCGCG) 2 using molecular modeling tools. Among them, compound 14m demonstrated strong binding affinity within the minor groove of double-helical DNA. This interaction resulted in the formation of a stable complex through static quenching. Further studies confirmed its binding affinity and interaction mechanisms with calf thymus DNA .

Medicinal Chemistry

Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, play a crucial role in pharmaceutical research. The electron-withdrawing properties and hydrophobic surface area of CF3-substituted compounds contribute to their potency. While this specific compound hasn’t been directly used as a drug, its structural features make it relevant for further exploration in medicinal chemistry .

Solvent-Free Synthesis

The compound’s structure includes a trifluoromethyl group, which is synthetically valuable. Researchers have efficiently synthesized 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation under solvent-free conditions. This method provides an environmentally friendly approach to accessing related compounds .

Cancer Research

Given the compound’s potential DNA-binding properties, it could be investigated for its effects on tumor cells. Understanding its interactions with cancer-related DNA sequences may reveal new avenues for cancer therapy.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Sulfonamides are known to inhibit bacterial enzymes, and trifluoromethylated compounds often exhibit unique biological activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential applications. This could involve synthesizing analogs, studying its mechanism of action, and evaluating its safety and efficacy in biological models .

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c1-9-14(10(2)21(3)20-9)25(23,24)19-8-13(22)11-4-6-12(7-5-11)15(16,17)18/h4-7,13,19,22H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSBUDWKVCNKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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